N-Methyl-1-(3-nitrophenyl)ethanamine
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Overview
Description
N-Methyl-1-(3-nitrophenyl)ethanamine is an organic compound that belongs to the class of amines It features a methyl group attached to the nitrogen atom and a nitrophenyl group attached to the ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-1-(3-nitrophenyl)ethanamine can be synthesized through several methods. One common approach involves the nitration of N-methyl-1-phenylethanamine, followed by purification to obtain the desired product. The nitration reaction typically requires concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro group at the desired position on the phenyl ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The final product is usually purified through crystallization or distillation techniques to achieve the required purity for various applications.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(3-nitrophenyl)ethanamine undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Nitric acid, sulfuric acid.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents.
Major Products
Oxidation: Amino derivatives.
Reduction: Nitroso or hydroxylamine derivatives.
Substitution: Halogenated or further nitrated products.
Scientific Research Applications
N-Methyl-1-(3-nitrophenyl)ethanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Methyl-1-(3-nitrophenyl)ethanamine involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the amine group can form hydrogen bonds and interact with various receptors or enzymes. These interactions can modulate biological processes and lead to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-phenylethanamine: Lacks the nitro group, resulting in different chemical and biological properties.
3-Nitrophenylethanamine: Lacks the methyl group on the nitrogen atom, affecting its reactivity and interactions.
N-Methyl-1-(4-nitrophenyl)ethanamine: The nitro group is positioned differently on the aromatic ring, leading to variations in its chemical behavior.
Uniqueness
N-Methyl-1-(3-nitrophenyl)ethanamine is unique due to the specific positioning of the nitro group on the phenyl ring and the presence of the methyl group on the nitrogen atom
Properties
IUPAC Name |
N-methyl-1-(3-nitrophenyl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-7(10-2)8-4-3-5-9(6-8)11(12)13/h3-7,10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDFLRRBKHRICK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)[N+](=O)[O-])NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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